

# N-Boc-4-bromo-2-fluoroaniline molecular structure and weight

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## Compound of Interest

Compound Name: *N-Boc-4-bromo-2-fluoroaniline*

Cat. No.: *B182560*

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## Technical Guide: N-Boc-4-bromo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-4-bromo-2-fluoroaniline**, a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its molecular structure, physicochemical properties, and a representative experimental protocol for its synthesis.

## Core Molecular Information

**N-Boc-4-bromo-2-fluoroaniline**, also known by its systematic name tert-butyl (4-bromo-2-fluorophenyl)carbamate, is an aromatic organic compound.<sup>[1]</sup> The presence of a bromine atom, a fluorine atom, and a Boc-protected amine group on the aniline ring makes it a versatile intermediate for introducing this substituted phenyl moiety into more complex molecules.

## Molecular Structure

The structure consists of a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a tert-butoxycarbonyl (Boc) protected amino group at position 1.

## Physicochemical and Quantitative Data

The key quantitative properties of **N-Boc-4-bromo-2-fluoroaniline** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	209958-42-9	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrFNO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	290.13 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Off-white to light yellow solid	<a href="#">[1]</a>
Storage Temperature	Room temperature or 2-8°C	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis of N-Boc-4-bromo-2-fluoroaniline

The synthesis of **N-Boc-4-bromo-2-fluoroaniline** is typically achieved through the N-Boc protection of its precursor, 4-bromo-2-fluoroaniline. This reaction involves the treatment of the aniline with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base.

## Experimental Protocol: N-Boc Protection of 4-bromo-2-fluoroaniline

This protocol is a general procedure for the N-Boc protection of anilines and can be adapted for the synthesis of **N-Boc-4-bromo-2-fluoroaniline**.

Materials:

- 4-bromo-2-fluoroaniline
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)

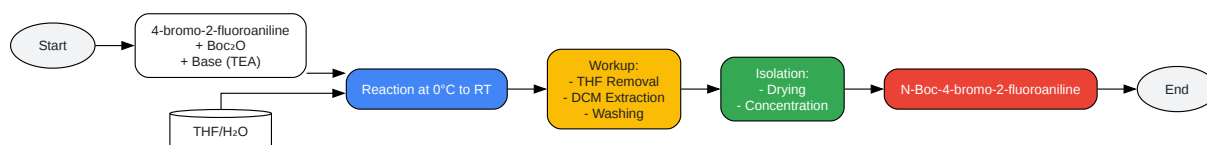
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stir bar and stir plate
- Ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) and a base such as triethylamine (3.0 equivalents) in a 2:1 v/v mixture of THF and water. Stir the mixture at room temperature until all solids have dissolved.
- **Reaction:** Cool the reaction mixture to  $0^\circ\text{C}$  using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.5 equivalents) in one portion.
- **Stirring:** Stir the reaction mixture at  $0^\circ\text{C}$  for a minimum of 2 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is completely consumed.
- **Workup:** Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with dichloromethane (e.g., 3 x 20 mL).
- **Washing:** Combine the organic layers and wash them with deionized water (2 x 10 mL) followed by a brine solution (1 x 10 mL).
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude **N-Boc-4-bromo-2-fluoroaniline**. Further purification can be achieved by column chromatography if necessary.

## Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **N-Boc-4-bromo-2-fluoroaniline** from its aniline precursor.



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Caption: Synthesis workflow for **N-Boc-4-bromo-2-fluoroaniline**.

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## References

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